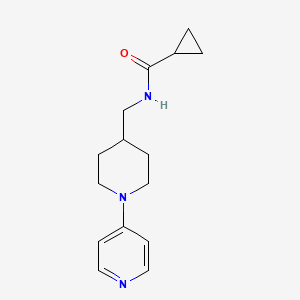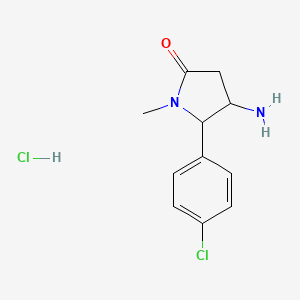
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functionalities present in the compound suggest that it may have been designed with the intention of exhibiting biological activity, possibly as an anticancer agent. Diaryl ureas, such as the ones described in the first paper, have been evaluated for their antiproliferative activity against various cancer cell lines, indicating the relevance of this class of compounds in cancer research .
Synthesis Analysis
The synthesis of related diaryl urea derivatives typically involves the coupling of appropriate aryl and urea fragments. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and subsequent chemical synthesis . Similarly, the synthesis of pyrimidine ring-opened compounds, which share a common pyrimidine core with the compound , was performed by coupling aminouracils with dimethyl acetylenedicarboxylate (DMAD) . These methods suggest possible synthetic routes that could be adapted for the synthesis of 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The presence of a pyrimidine ring, as seen in the compound of interest, is a common feature in many biologically active molecules, often contributing to the binding affinity to various biological targets. The pyrrolidinyl group may add to the lipophilicity and potential membrane permeability of the compound .
Chemical Reactions Analysis
Diaryl ureas and their derivatives can undergo various chemical reactions. For example, the photooxygenation of pyrrolin-3-ones, which are structurally related to the compound , leads to the formation of highly functionalized ureas and subsequent cyclization to 2-oxazolidinones or 2-oxazolinones under different conditions . These reactions highlight the reactivity of the urea moiety and the potential for generating diverse derivatives from a common precursor.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea are not detailed in the provided papers, the properties of similar diaryl ureas can be inferred. These compounds are typically crystalline and stable at room temperature, with their stability and solubility influenced by the nature of the substituents on the aryl rings and the urea moiety . The presence of methoxy and dimethylamino groups may affect the compound's solubility and its ability to engage in hydrogen bonding, which is crucial for biological interactions .
Aplicaciones Científicas De Investigación
Conformational and Tautomeric Control
Research has demonstrated that derivatives of the chemical structure similar to 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea can undergo conformational and tautomeric changes under specific conditions. These changes are critical for the development of molecular sensors that rely on the controlled tautomeric shifts to signal the presence of certain stimuli. This behavior opens up new avenues in molecular sensing, where the reverse reaction is not preferred, showcasing the potential for creating highly selective and sensitive sensing devices (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Complexation-induced Unfolding of Heterocyclic Ureas
Another study explored the complexation-induced unfolding of heterocyclic ureas. This research is essential for understanding how molecular structures can be manipulated to form complex, multiply hydrogen-bonded structures. Such insights are crucial for the development of self-assembling materials and highlight the potential of these compounds in creating robust, sheetlike, multiply hydrogen-bonded complexes, which are foundational in supramolecular chemistry and material science (Corbin et al., 2001).
Synthesis of New Cytotoxic Heterocyclic Compounds
The synthesis and biological evaluation of new heterocyclic compounds that feature structural elements similar to 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea have also been reported. These studies are directed towards discovering new therapeutic agents, with some compounds showing promising cytotoxic activity against cancer cell lines. This underscores the potential pharmaceutical applications of these chemical frameworks in developing new anticancer therapies (Mansour et al., 2020).
Quantum Chemical Calculations and Synthesis of Pyrimidine Derivatives
Further research has involved the synthesis of various pyrimidine derivatives, accompanied by quantum chemical calculations to explore their molecular properties. These studies provide valuable insights into the electronic properties of these compounds, which are essential for designing molecules with specific chemical and physical properties for applications in electronics, photonics, and as potential pharmacophores (Saracoglu et al., 2020).
Propiedades
IUPAC Name |
1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-23(2)16-14(12-19-17(22-16)24-10-6-7-11-24)21-18(25)20-13-8-4-5-9-15(13)26-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSBEOHARNKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)



![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)


![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)